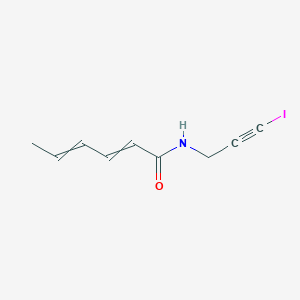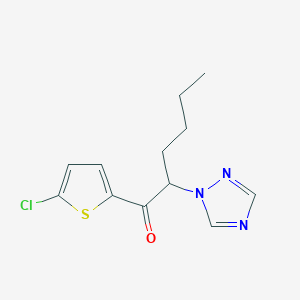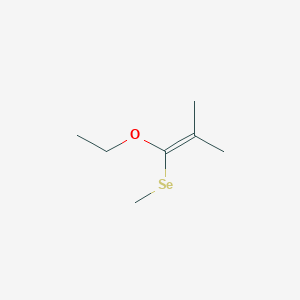
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester is a chemical compound with the molecular formula C16H36O4Si It is an ester derivative of silicic acid, where the hydrogen atoms are replaced by 1,1-dimethylpentyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester typically involves the esterification of silicic acid with 1,1-dimethylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
H4SiO4+4C7H16O→C16H36O4Si+4H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and advanced purification techniques is essential to obtain the desired product with high yield and purity.
化学反応の分析
Types of Reactions
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silicic acid and 1,1-dimethylpentanol.
Oxidation: The organic groups attached to the silicon atom can be oxidized under specific conditions, potentially leading to the formation of silicon dioxide and other oxidation products.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as alcohols, amines, or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Silicic acid and 1,1-dimethylpentanol.
Oxidation: Silicon dioxide and oxidation products of the organic groups.
Substitution: New ester derivatives with different functional groups.
科学的研究の応用
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biomineralization processes and as a component in bioactive materials.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester involves its interaction with various molecular targets and pathways. The ester bonds can be hydrolyzed to release silicic acid, which can then participate in further chemical reactions. The organic groups attached to the silicon atom can also interact with biological molecules, potentially influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester: Similar ester derivative with isopropyl groups instead of 1,1-dimethylpentyl groups.
Tetraethyl silicate: Another ester derivative of silicic acid with ethyl groups.
Uniqueness
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester is unique due to the presence of 1,1-dimethylpentyl groups, which impart distinct chemical properties and potential applications compared to other ester derivatives of silicic acid. The larger and more branched organic groups can influence the compound’s reactivity, solubility, and interactions with other molecules.
特性
CAS番号 |
63449-47-8 |
|---|---|
分子式 |
C28H60O4Si |
分子量 |
488.9 g/mol |
IUPAC名 |
tetrakis(2-methylhexan-2-yl) silicate |
InChI |
InChI=1S/C28H60O4Si/c1-13-17-21-25(5,6)29-33(30-26(7,8)22-18-14-2,31-27(9,10)23-19-15-3)32-28(11,12)24-20-16-4/h13-24H2,1-12H3 |
InChIキー |
NLIBZFFYKXCPHD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C)O[Si](OC(C)(C)CCCC)(OC(C)(C)CCCC)OC(C)(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)

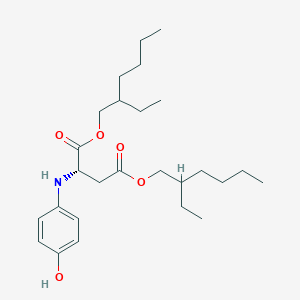
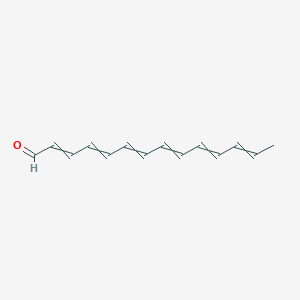
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
sulfanium bromide](/img/structure/B14508377.png)
